JBSNF-000567 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule inhibitor, which plays a role in various biochemical pathways. The source of this compound stems from ongoing research aimed at developing novel agents for treating metabolic disorders and other diseases.
The development of JBSNF-000567 is part of a broader initiative to explore small molecule inhibitors that target specific enzymes involved in metabolic processes. Research studies have highlighted its synthesis and biological activity, particularly in relation to nicotinamide N-methyltransferase, an enzyme implicated in metabolic regulation.
JBSNF-000567 can be classified under small molecule inhibitors, specifically targeting nicotinamide N-methyltransferase. This classification is significant as it indicates the compound's mechanism of action and potential therapeutic applications.
The synthesis of JBSNF-000567 involves several key steps typical of organic synthesis methodologies. These methods include:
The molecular structure of JBSNF-000567 is characterized by specific functional groups that confer its biological activity. While exact structural data may not be publicly available, compounds in this class typically feature:
Structural analysis often employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the molecular identity and purity of JBSNF-000567.
JBSNF-000567 participates in various chemical reactions primarily related to its interaction with nicotinamide N-methyltransferase. Key reactions include:
The kinetics of these reactions can be assessed using enzyme assays that measure the rate of substrate conversion in the presence and absence of JBSNF-000567, providing insights into its potency as an inhibitor.
The mechanism of action for JBSNF-000567 involves competitive inhibition of nicotinamide N-methyltransferase. By binding to the active site, it disrupts normal enzymatic function, leading to altered levels of metabolites involved in energy metabolism.
Quantitative data from kinetic studies can reveal the inhibitor constant (Ki) for JBSNF-000567, indicating its effectiveness relative to other known inhibitors.
JBSNF-000567 exhibits several notable physical properties:
Chemical properties include:
Relevant data from pharmacokinetic studies can provide insights into absorption, distribution, metabolism, and excretion characteristics.
JBSNF-000567 holds promise for various scientific applications:
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction generates 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH), positioning NNMT at the nexus of cellular methylation balance and NAD+ metabolism [1] [4]. The enzyme is highly expressed in metabolic tissues such as the liver and white adipose tissue (WAT), where its activity directly influences energy homeostasis. NNMT functions as a master regulator of methyl group flux, as it consumes up to 80% of the SAM pool in adipose tissue, thereby limiting substrate availability for other methyltransferases involved in epigenetic regulation [2] [8]. This SAM depletion reduces histone and DNA methylation, altering the expression of metabolic genes. Additionally, by diverting NAM away from the NAD+ salvage pathway, NNMT indirectly governs mitochondrial function and cellular energy expenditure [7] [9].
Table 1: Tissue-Specific NNMT Upregulation in Metabolic Disease Models
Tissue | Disease Model | Fold-Increase vs. Controls | Functional Consequence |
---|---|---|---|
White Adipose | Diet-induced obesity (Mouse) | 3.2× | Reduced energy expenditure |
Liver | Type-2 diabetic (db/db Mouse) | 4.1× | Increased gluconeogenesis |
Skeletal Muscle | Sarcopenia (Aging Mouse) | 2.8× | NAD+ depletion |
Plasma | Human Metabolic Syndrome | 1.9× (MNA levels) | Insulin resistance biomarker |
Data compiled from [1] [3] [7]
NNMT overexpression is a hallmark of metabolic dysfunction. In obesity, elevated NNMT expression in adipose tissue correlates strongly with adiposity, insulin resistance, and dyslipidemia. Genetic studies reveal that single-nucleotide polymorphisms (SNPs) in the NNMT gene (e.g., rs10891644, rs1941404) associate with obesity, hyperlipidemia, and type-2 diabetes (T2D) in human populations [2] [9]. Mechanistically, NNMT-driven NAM methylation depletes cellular NAD+ pools by ~30%, impairing SIRT1 and AMPK activity—key regulators of glucose uptake and lipid oxidation [1] [7]. This is evidenced by:
NNMT activity creates a dual metabolic burden: SAM depletion and NAD+ reduction. The enzymatic conversion of SAM to SAH reduces the SAM/SAH ratio, inhibiting SAM-dependent methyltransferases. This hypomethylation state alters chromatin architecture (e.g., reducing H3K4me3) and represses genes involved in fatty acid oxidation, such as PPARα and CPT1A [4] [8]. Concurrently, NNMT-mediated NAM clearance limits substrate for NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. NAD+ depletion (up to 50% in NNMT-overexpressing cells) suppresses mitochondrial respiration and shifts cells toward glycolytic metabolism—a feature of insulin-resistant tissues [3] [7]. Critically, NNMT inhibition reverses these flux alterations:
Table 2: Metabolic Effects of NNMT Inhibition vs. Knockdown
Intervention | NAD+ Change | SAM/SAH Ratio Change | Key Metabolic Outcomes |
---|---|---|---|
NNMT siRNA (WAT) | +80% | +50% | Fat mass ↓, energy expenditure ↑ |
NNMT-/- Mice | +75% | +45% | Glucose tolerance normalized |
JBSNF-000567 | +90% | +60% | Lipid oxidation ↑, hepatic glucose output ↓ |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0